Enzymatic NOS Inhibition: Head-to-Head IC50 Comparison of 6-Nitroindazole vs. Indazole and Other Regioisomers
In a comparative in vitro enzymatic assay of rat cerebellar nitric oxide synthase (NOS), 6-nitroindazole—the core scaffold of the target compound—demonstrated an IC50 value of 31.6 ± 3.4 µM. This potency is 5.6-fold higher than that of the unsubstituted parent compound indazole, which exhibited an IC50 of 177.8 ± 2.1 µM. The assay also established a clear potency hierarchy among regioisomers: 7-nitroindazole (0.9 ± 0.1 µM) was most potent, followed by 6-nitroindazole (31.6 µM), then 5-nitroindazole (47.3 µM). The 4-amine functionality of the target compound is not present in this 6-nitroindazole comparator but serves as the critical derivatization handle for building on this established potency [1].
| Evidence Dimension | Nitric Oxide Synthase (NOS) Inhibitory Potency |
|---|---|
| Target Compound Data | 31.6 ± 3.4 µM (IC50, 6-nitroindazole core scaffold) |
| Comparator Or Baseline | Indazole: 177.8 ± 2.1 µM; 5-nitroindazole: 47.3 ± 2.3 µM; 7-nitroindazole: 0.9 ± 0.1 µM |
| Quantified Difference | 6-nitroindazole IC50 = 31.6 µM vs. indazole IC50 = 177.8 µM; 5.6-fold improvement |
| Conditions | Rat cerebellar NOS in vitro enzymatic assay; n = 6 per compound |
Why This Matters
This demonstrates that the 6-nitro substitution confers a quantitative, statistically significant improvement in NOS inhibitory potency over the unsubstituted parent, which directly informs target selection for neuropharmacology and nitric oxide pathway research.
- [1] Babbedge, R.C., et al. (1993). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. British Journal of Pharmacology, 110(1), 225-228. View Source
